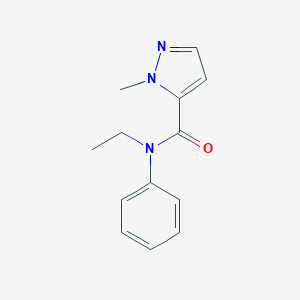![molecular formula C16H10O2S B259501 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one, also known as MNTP, is a heterocyclic compound that has been of great interest in scientific research due to its unique chemical structure and potential applications.
Mécanisme D'action
The mechanism of action of 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one is not fully understood. However, it is believed that the thieno[3,2-b]pyran moiety in this compound plays a crucial role in its biological activity. The thieno[3,2-b]pyran ring system has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-viral activities.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the replication of various viruses such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. This compound is also stable under various reaction conditions, making it a suitable candidate for various chemical reactions. However, this compound has some limitations for lab experiments. It is not readily soluble in water, which limits its use in aqueous-based reactions. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on 8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one. One potential direction is the synthesis of this compound derivatives with improved pharmacological properties. Another direction is the investigation of this compound as a potential material for organic electronics. This compound can also be further studied for its potential applications in the field of nanotechnology. Overall, this compound has great potential for various scientific research applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one can be synthesized through a multi-step reaction process involving the use of various reagents and catalysts. The first step involves the synthesis of 8-methyl-1-naphthol, which is then converted to 8-methyl-1-naphthyl ketone. This intermediate is then reacted with 2-thiophene carboxylic acid to form this compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one has been investigated for its potential applications in various fields of science, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, this compound has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs).
Propriétés
Formule moléculaire |
C16H10O2S |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
13-methyl-16-oxa-11-thiatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12(17),13-heptaen-15-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-15-14-11-5-3-2-4-10(11)6-7-12(14)19-16(9)15/h2-8H,1H3 |
Clé InChI |
PHAYHMACKSAFTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1SC3=C2C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)
![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B259437.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)